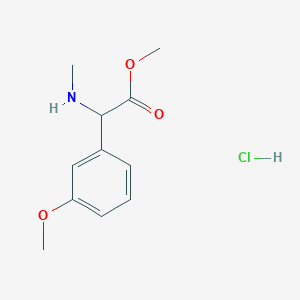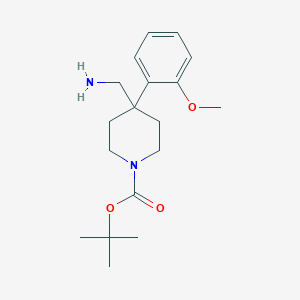
Tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, an aminomethyl group, and a methoxyphenyl group
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding hydroxyl or carbonyl derivatives.
Reduction: Reduction of the piperidine ring or the aminomethyl group.
Substitution: Introduction of various functional groups at the piperidine ring or the methoxyphenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: It may serve as a precursor or intermediate in the development of new drugs, particularly those targeting neurological or cardiovascular conditions.
Industry: In the chemical industry, it can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)phenylcarbamate: Similar structure but lacks the methoxyphenyl group.
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Similar core structure without the methoxyphenyl group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar to the compound but with a different phenyl group.
Uniqueness: The presence of the methoxyphenyl group in tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate distinguishes it from similar compounds, potentially altering its chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-7-5-6-8-15(14)22-4/h5-8H,9-13,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBQDMRKDYCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)
![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)
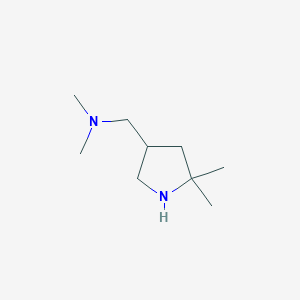
![5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2997213.png)
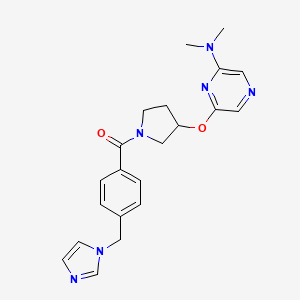
![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)
![6-chloro-2-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2997218.png)
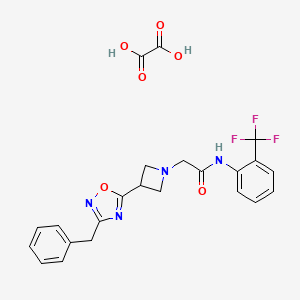
![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)
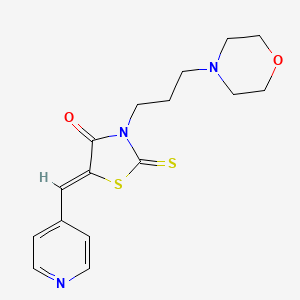

![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)
